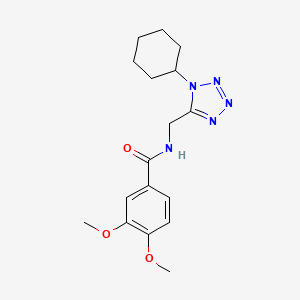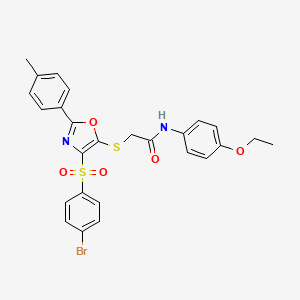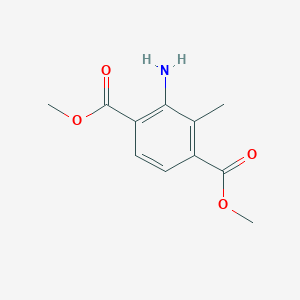![molecular formula C21H25ClN4O5S2 B2710208 N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride CAS No. 1215636-27-3](/img/structure/B2710208.png)
N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClN4O5S2 and its molecular weight is 513.02. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Evaluation
Research on derivatives of 6-amino-2-phenylbenzothiazoles, which share a structural motif with the compound , has been conducted to explore their synthesis and antitumor activities. These derivatives, bearing various substituents such as amino, dimethylamino, or fluoro groups, have demonstrated cytostatic activities against malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cells, as well as normal human fibroblast cell lines. This indicates the potential of similar compounds for antitumor evaluation and therapeutic applications (Racané et al., 2006).
Light-switchable Polymer Applications
Another study focused on the synthesis and characterization of a novel cationic polymer that can switch from a cationic to a zwitterionic form upon light irradiation. This polymer demonstrates interesting interactions with DNA and bacterial cells, including the ability to condense DNA and, upon light activation, release it. Such polymers could be relevant for controlled drug delivery systems or as antibacterial coatings, suggesting that compounds with similar photolabile groups could have utility in material science and biotechnology (Sobolčiak et al., 2013).
Electrochemical Reduction Studies
The electrochemical behavior of nitrobenzene and 4-nitrophenol in ionic liquids has been explored, which is relevant due to the nitro group present in the compound of interest. Such studies provide insights into the reduction mechanisms of nitro compounds and their interaction with ionic liquids, which could inform the development of electrochemical sensors or the design of novel electrochemical synthesis pathways for nitro-containing compounds (Silvester et al., 2006).
Binding Study of Fluorescent Probes
The interaction of fluorescent probes with proteins has been studied to understand the binding mechanisms of certain compounds, which could be useful for the development of diagnostic tools or for studying compound-protein interactions in drug discovery. Such research might be applicable to the study of how N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride interacts with biological molecules (Jun et al., 1971).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2.ClH/c1-23(2)12-13-24(21-22-18-11-10-16(25(27)28)15-19(18)31-21)20(26)9-6-14-32(29,30)17-7-4-3-5-8-17;/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOMQPVXZYFFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)CCCS(=O)(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2710126.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2710127.png)

![1-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2710130.png)
![4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2710132.png)
![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)
![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide](/img/structure/B2710136.png)

![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)

![Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B2710143.png)

